molecular formula C21H32O2 B042041 3beta-Hydroxy-5alpha-pregn-16-en-20-one CAS No. 566-61-0

3beta-Hydroxy-5alpha-pregn-16-en-20-one

Cat. No.: B042041
CAS No.: 566-61-0
M. Wt: 316.5 g/mol
InChI Key: SFXPZLCQRZASKK-UHFFFAOYSA-N
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Description

3beta-Hydroxy-5alpha-pregn-16-en-20-one is a naturally occurring steroidal compound of significant interest in biochemical and endocrinological research. It serves as a key intermediate in the biosynthesis of important 16-androstene steroids, including the boar pheromone androstenone (5α-androst-16-en-3-one). Its primary research value lies in elucidating the metabolic pathways of steroidogenesis, particularly in understanding the enzymes involved in the reduction, oxidation, and conjugation of steroid hormones.

Properties

IUPAC Name

1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXPZLCQRZASKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3beta,5alpha)-3-Hydroxypregn-16-en-20-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

566-61-0
Record name (3beta,5alpha)-3-Hydroxypregn-16-en-20-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 - 209 °C
Record name (3beta,5alpha)-3-Hydroxypregn-16-en-20-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Endogenous Biosynthesis and Metabolic Pathways of 3beta Hydroxy 5alpha Pregn 16 En 20 One

Cholesterol and Pregnenolone as Biosynthetic Precursors

The journey of steroid hormone synthesis begins with cholesterol. reactome.orgnih.gov This ubiquitous molecule serves as the foundational substrate for the creation of pregnenolone, which is the common precursor to all steroid hormones. reactome.orgwikipedia.orgaem-sbem.com The conversion of cholesterol to pregnenolone is a critical, rate-limiting step that occurs within the mitochondria of steroidogenic cells. reactome.org This process is catalyzed by the cytochrome P450 side-chain cleavage enzyme, CYP11A1. reactome.orgresearchgate.net The reaction involves a series of hydroxylations at the C20 and C22 positions of the cholesterol side chain, culminating in the cleavage of the bond between these two carbons to form pregnenolone (3beta-hydroxypregn-5-en-20-one) and isocaproaldehyde. reactome.orgnih.gov Once synthesized, pregnenolone can be transported out of the mitochondria to participate in various biosynthetic pathways in the endoplasmic reticulum and other cellular compartments. reactome.org

Enzymatic Transformations Mediating 3beta-Hydroxy-5alpha-pregn-16-en-20-one Formation

The synthesis of 3beta-Hydroxy-5alpha-pregn-16-en-20-one from its precursors involves a series of specific enzymatic reactions. These transformations modify the core steroid structure to produce the final compound.

Role of 3beta-Hydroxysteroid Dehydrogenase (3beta-HSD) and Related Enzymes

The enzyme 3beta-Hydroxysteroid Dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) is a key player in steroid biosynthesis, typically catalyzing the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. wikipedia.org For instance, it converts pregnenolone into progesterone. aem-sbem.comwikipedia.org However, for the formation of a 5-alpha-pregnane steroid that retains the 3-beta-hydroxyl group, other enzymatic activities are crucial.

The pathway to 3beta-Hydroxy-5alpha-pregn-16-en-20-one would necessitate the action of 5α-reductase to reduce the double bond between C5 and C4 of a Δ⁴ precursor or between C5 and C6 of the Δ⁵ precursor, pregnenolone. Following this, the activity of a 3β-hydroxysteroid dehydrogenase would be required to ensure the presence of the hydroxyl group in the beta orientation. One such enzyme, 3β-hydroxy-5α-steroid dehydrogenase, has been identified and is known to catalyze the reaction between 3β-hydroxy-5α-pregnane-20-one (allopregnanolone) and 5α-pregnan-3,20-dione. wikipedia.org The coordinated action of these types of enzymes on appropriate substrates leads to the formation of the specific 3beta-hydroxy-5alpha steroid backbone.

Delta-16-Steroid Synthetase System and its Substrate Specificity

The introduction of the double bond at the C16 position is catalyzed by the Δ¹⁶-steroid synthetase system. This enzymatic system is a function of the cytochrome P-450 C21 side-chain cleavage enzyme, which also exhibits 17α-hydroxylase/17,20-lyase activity. nih.gov Research has shown that this enzyme system, particularly in tissues like the pig testis, is responsible for synthesizing Δ¹⁶-C19 steroids, which function as pheromones. nih.gov

Crucially, the substrate specificity of this enzyme system is not limited to Δ⁵ steroids like pregnenolone. Studies using a reconstituted Δ¹⁶-C19-steroid synthetase system from pig testicular microsomes have demonstrated that 5α-reduced C21 steroids can serve as effective substrates. nih.gov Specifically, 3beta-hydroxy-5alpha-pregnan-20-one can be converted by this system into 5alpha-androst-16-en-3beta-ol. nih.gov This suggests a biosynthetic pathway where pregnenolone is first converted to 5α-reduced intermediates, which are then acted upon by the Δ¹⁶-steroid synthetase to create the C16 double bond, yielding compounds like 3beta-Hydroxy-5alpha-pregn-16-en-20-one. nih.gov

Metabolic Fate and Formation of Downstream Steroidal Metabolites

The primary metabolic fate of 3beta-Hydroxy-5alpha-pregn-16-en-20-one involves the further action of the Δ¹⁶-C19-steroid synthetase system (cytochrome P450c17), which cleaves the side chain at C17. This action converts the C21 steroid into a C19 steroid. As demonstrated in studies with pig testicular enzymes, 3beta-hydroxy-5alpha-pregnan-20-one (a potential precursor) is metabolized to 5alpha-androst-16-en-3beta-ol. nih.gov It follows that 3beta-Hydroxy-5alpha-pregn-16-en-20-one would be an intermediate in this conversion, or be similarly converted to C19 androgenic steroids. This pathway is a part of the broader "backdoor pathway" of androgen synthesis, where progesterone and pregnenolone metabolites are converted to potent androgens without going through the classic testosterone intermediate. wikipedia.orgwikipedia.org

Occurrence and Distribution in Biological Tissues and Organisms

The presence of 3beta-Hydroxy-5alpha-pregn-16-en-20-one and its related metabolites is documented in various organisms. The enzymes necessary for its synthesis, such as 5α-reductase and components of the Δ¹⁶-steroid synthetase system, are found in steroidogenic tissues, including the adrenal glands, gonads (testis and ovary), and brain. nih.govwikipedia.org

Notably, the compound itself has been identified in the plant kingdom, specifically in Solanum lyratum. nih.gov In animals, the synthesis of related Δ¹⁶-C19 steroids, such as the boar pheromone androstenone, in the testes of pigs points to the presence of a highly active biosynthetic pathway for these molecules in this species. nih.gov While direct measurement of 3beta-Hydroxy-5alpha-pregn-16-en-20-one in human tissues is not widely reported, its stereoisomer, 3alpha-hydroxy-5alpha-pregnan-20-one (allopregnanolone), is a well-known neurosteroid produced in the brain, adrenal glands, and gonads, and is found in circulation. nih.govnih.gov

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis and Metabolism of 3beta-Hydroxy-5alpha-pregn-16-en-20-one

EnzymePrecursor(s) / Substrate(s)Product(s)Role
CYP11A1 (P450scc) CholesterolPregnenoloneInitial and rate-limiting step in steroidogenesis. reactome.org
5α-Reductase Δ⁵ or Δ⁴ Steroids5α-reduced steroidsCreates the 5-alpha configuration of the steroid backbone. wikipedia.org
3β-Hydroxysteroid Dehydrogenase (3β-HSD) 3β-hydroxy-5α-pregnane-20-one5α-pregnan-3,20-dioneInterconverts 3β-hydroxy and 3-keto steroids. wikipedia.org
Δ¹⁶-Steroid Synthetase (CYP17A1) 3beta-hydroxy-5alpha-pregnan-20-one5alpha-androst-16-en-3beta-olIntroduces C16 double bond and cleaves C17 side chain. nih.govnih.gov

Table 2: Occurrence of 3beta-Hydroxy-5alpha-pregn-16-en-20-one and Related Biosynthetic Machinery

Organism/TissueCompound/Enzyme SystemSignificance
Pig Testis Δ¹⁶-Steroid Synthetase SystemHigh activity, responsible for producing large amounts of Δ¹⁶-C19 pheromones. nih.gov
Solanum lyratum 3beta-Hydroxy-5alpha-pregn-16-en-20-oneConfirmed presence of the compound in this plant species. nih.gov
Human Steroidogenic Tissues (Adrenals, Gonads, Brain) Precursor enzymes (e.g., 5α-reductase, CYP17A1)Potential sites for the synthesis of 3beta-Hydroxy-5alpha-pregn-16-en-20-one and related neurosteroids. nih.govwikipedia.org

Chemical Synthesis and Derivatization Strategies for 3beta Hydroxy 5alpha Pregn 16 En 20 One

Total Synthesis Approaches to Pregnane (B1235032) Ring Systems

One notable strategy involves an acetylene-cation cyclization. For instance, an efficient total synthesis of (+)-5α-dihydropregnenolone, a related pregnane, was achieved through the cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol derivative. rsc.org This key step constructs the D-ring onto a pre-existing ABC-ring system.

Another approach demonstrates the progression from a different steroid class to the pregnane skeleton. The total synthesis of (+)-03219A, a rare Δ8,9-pregnene, was accomplished by starting from an ent-estrane, converting it to a nat-androstane, and finally establishing the pregnane target. nih.gov This pathway utilized two critical rearrangement processes to invert the quaternary center at C13 and establish the C10 quaternary center. nih.gov The final steps involved a sequence of functional group manipulations, including selective silylations, oxidations, and a Wittig olefination to build the C17 side chain. nih.gov

These total synthesis strategies, while often complex, offer unparalleled flexibility in designing novel steroid structures.

Strategy Key Reaction Precursor Type Target Core
Acetylene-Cation CyclizationPolyene cyclizationPerhydrophenanthrol derivativePregnane
Rearrangement ApproachBrønsted acid mediated cyclization, Rearrangement processesEpichlorohydrin -> ent-EstraneΔ8,9-Pregnene

Semisynthetic Routes from Natural Steroidal Scaffolds (e.g., Diosgenin, Saponins)

Semisynthesis from abundant natural steroids remains the most common and economically viable method for producing pregnane derivatives. Plant-derived sapogenins, such as diosgenin, are primary starting materials.

The conversion of diosgenin to pregnane derivatives involves the degradation of its spiroketal side chain. This process, known as the Marker degradation, typically involves:

Acetylation of the 3-hydroxyl group of diosgenin.

Opening of the F-ring with acetic anhydride to form a pseudodiosgenin diacetate.

Chromic acid oxidation to cleave the side chain, yielding 3beta-acetoxypregna-5,16-dien-20-one.

This key intermediate, 16-dehydropregnenolone acetate (16-DPA), is a versatile precursor for a vast number of pregnane steroids, including 3beta-Hydroxy-5alpha-pregn-16-en-20-one. The double bond at C-16 in 16-DPA is crucial for further functionalization and derivatization. For example, catalytic hydrogenation can reduce the double bonds at C-5 and C-16 to afford the 5-alpha, 16-alpha (and beta) pregnane skeleton. A new route for the functionalization of the diosgenin side chain has also been developed to synthesize specific synthons for other complex steroids. researchgate.net

Starting Material Key Intermediate Major Transformation
Diosgenin3beta-acetoxypregna-5,16-dien-20-one (16-DPA)Marker Degradation
Hecogenin11- and 12-substituted pregnanolone derivativesSide-chain cleavage and ring modification

Regioselective and Stereoselective Synthetic Methodologies for 3beta-Hydroxy-5alpha-pregn-16-en-20-one and Analogues

Achieving specific regioselectivity and stereoselectivity is paramount in steroid synthesis to ensure the desired biological activity. For 3beta-Hydroxy-5alpha-pregn-16-en-20-one, key transformations include the stereospecific reduction of the C-5 double bond and reactions at the C-16 position.

Stereoselective Reduction: The conversion of a Δ5-steroid precursor to the 5α-series is typically achieved by catalytic hydrogenation. This process generally results in the formation of the A/B trans-fused ring system, which is characteristic of the 5α-configuration.

Regioselective Addition: The α,β-unsaturated ketone system in pregn-16-en-20-one derivatives is a key site for regioselective modifications. The Michael addition is a frequently employed reaction to introduce substituents at the C-16 position. nih.govresearchgate.net This reaction has been used to introduce polar side chains onto the steroid skeleton with the goal of increasing water solubility and modulating biological activity. nih.govresearchgate.net For example, the addition of diethyl malonate or various hydroxy derivatives to the pregn-16-en-20-one scaffold allows for the introduction of carbon- or oxygen-linked side chains, respectively, at the 16α-position. nih.govresearchgate.net

Reaction Type Target Site Stereo/Regio-control Example Reagents
Catalytic HydrogenationC5-C6 double bondStereoselective formation of 5α-HH₂, Pd/C
Michael AdditionC16-C17 double bondRegioselective addition at C16Diethyl malonate, Alcohols

Chemical Derivatization and Analogue Synthesis for Mechanistic Probes

The synthesis of derivatives and analogues of 3beta-Hydroxy-5alpha-pregn-16-en-20-one is crucial for probing its mechanism of action and for structure-activity relationship (SAR) studies. By systematically modifying the parent structure, researchers can identify the pharmacophoric elements essential for biological activity.

One strategy involves introducing heterocyclic moieties. For example, triazole and imidazole rings have been attached at the C-21 position of pregnane derivatives synthesized from 16-dehydropregnenolone acetate. nih.gov These analogues were then used to investigate effects on cancer cell proliferation and gene expression, serving as probes to understand the downstream cellular effects. nih.gov

Another approach focuses on modifying the polarity of the molecule to enhance its utility as a research tool. Analogues of allopregnanolone (3alpha-hydroxy-5alpha-pregnan-20-one) have been synthesized with polar side chains introduced at the 16α-position. nih.govresearchgate.net The goal of this derivatization was to increase water solubility and brain accessibility, facilitating studies on their interaction with GABA(A) receptors. nih.govresearchgate.net These studies help to map the structural requirements of the receptor binding site. researchgate.net

These derivatization strategies provide essential tools for pharmacological research, allowing for a deeper understanding of the molecular targets and mechanisms of action of pregnane steroids.

Advanced Analytical Methodologies for 3beta Hydroxy 5alpha Pregn 16 En 20 One Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the elucidation of the molecular structure of 3beta-Hydroxy-5alpha-pregn-16-en-20-one. Each technique provides unique information about the compound's atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise three-dimensional structure of the steroid. In studies of related pregnane (B1235032) derivatives, detailed analysis using 1D and 2D NMR spectra, such as ¹H-NMR and ¹³C-NMR, has been crucial. researchgate.net For 3beta-Hydroxy-5alpha-pregn-16-en-20-one, ¹H-NMR would reveal the chemical environment of each hydrogen atom, showing characteristic signals for the methyl groups (C18 and C19), the hydrogen on the hydroxyl-bearing carbon (C3), and the vinylic hydrogen at C16. ¹³C-NMR spectroscopy would complement this by identifying each unique carbon atom, including the carbonyl carbon of the ketone at C20, the olefinic carbons at C16 and C17, and the hydroxyl-bearing C3.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3beta-Hydroxy-5alpha-pregn-16-en-20-one is expected to show characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, strong peak around 1670-1690 cm⁻¹ would correspond to the C=O stretching of the α,β-unsaturated ketone. Additionally, a peak around 1600-1620 cm⁻¹ would signify the C=C stretching of the alkene in the D-ring. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is particularly useful for analyzing compounds with chromophores. The α,β-unsaturated ketone system within the D-ring of 3beta-Hydroxy-5alpha-pregn-16-en-20-one constitutes a chromophore that absorbs light in the ultraviolet region. Steroids with this feature typically exhibit a characteristic absorption maximum (λmax). For related Δ¹⁶-20-keto steroids, this absorption is expected to be in the range of 230-250 nm. This property is often utilized for detection in chromatographic methods. nih.gov

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental formula. For 3beta-Hydroxy-5alpha-pregn-16-en-20-one, the molecular weight is 316.48 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula, C₂₁H₃₂O₂. researchgate.net The fragmentation pattern under electron ionization (EI) would likely show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of a methyl group ([M-15]⁺), a water molecule from the hydroxyl group ([M-18]⁺), and the acetyl side chain ([M-43]⁺). libretexts.orgnih.gov

X-ray Diffraction : Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal of 3beta-Hydroxy-5alpha-pregn-16-en-20-one can be grown, this technique would provide precise data on bond lengths, bond angles, and the stereochemistry of the entire steroid nucleus, confirming the 3-beta hydroxyl configuration and the 5-alpha ring fusion.

Table 1: Expected Spectroscopic Data for 3beta-Hydroxy-5alpha-pregn-16-en-20-one

Technique Feature Expected Observation
¹H-NMR Methyl Protons (C18, C19) Singlets in the upfield region (δ 0.6-1.2 ppm)
Carbinol Proton (H-C3) Multiplet around δ 3.5-3.7 ppm
Vinylic Proton (H-C16) Signal in the downfield region (δ ~6.7 ppm)
¹³C-NMR Carbonyl Carbon (C20) Signal around δ 198-200 ppm
Olefinic Carbons (C16, C17) Signals in the δ 130-160 ppm range
Carbinol Carbon (C3) Signal around δ 70-72 ppm
FT-IR O-H Stretch Broad band, ~3300 cm⁻¹
C=O Stretch (α,β-unsaturated) Strong, sharp band, ~1685 cm⁻¹
C=C Stretch Medium band, ~1615 cm⁻¹
UV-Vis π → π* transition λmax ~240 nm
Mass Spec Molecular Ion (M⁺) m/z = 316
Key Fragments [M-H₂O]⁺, [M-CH₃CO]⁺

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for isolating, purifying, and quantifying 3beta-Hydroxy-5alpha-pregn-16-en-20-one from synthetic reaction mixtures or complex biological matrices.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for the analysis of pregnane steroids. nih.govnih.gov Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. nih.govfrontiersin.org Detection is typically achieved using a UV detector, set to a wavelength where the steroid absorbs, such as 210 nm for general Δ⁵ steroids or near the λmax of the α,β-unsaturated ketone (~240 nm) for enhanced sensitivity. nih.gov HPLC can be used for both quantitative analysis to determine purity and for preparative purposes to isolate the compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net Due to the low volatility of steroids, derivatization is often required prior to analysis. The hydroxyl group of 3beta-Hydroxy-5alpha-pregn-16-en-20-one can be converted to a more volatile trimethylsilyl (B98337) (TMS) ether. This allows the compound to travel through the GC column, where it is separated from other components before being detected and identified by the mass spectrometer based on its retention time and fragmentation pattern. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions and to assess the purity of a sample. researchgate.net For 3beta-Hydroxy-5alpha-pregn-16-en-20-one, a silica (B1680970) gel plate would be used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexane-ethyl acetate) as the mobile phase. The compound's position on the plate can be visualized by staining, for example, with sulfuric acid followed by heating. researchgate.net

Table 2: Chromatographic Methods for 3beta-Hydroxy-5alpha-pregn-16-en-20-one

Method Stationary Phase Typical Mobile Phase Detection Application
HPLC C18 (Reversed-Phase) Methanol/Water Gradient UV (210-240 nm) Purity assessment, Quantification, Purification
GC-MS Capillary Column (e.g., DB-5) Helium (Carrier Gas) Mass Spectrometry Identification, Quantification (after derivatization)
TLC Silica Gel Hexane/Ethyl Acetate Staining (e.g., H₂SO₄) Reaction monitoring, Purity check

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Studies

Computational methods are vital for predicting and explaining the biological activity of 3beta-Hydroxy-5alpha-pregn-16-en-20-one. These studies often focus on its potential interactions with protein targets, such as ion channels or nuclear receptors.

Structure-Activity Relationship (SAR) studies for related pregnane neurosteroids have established that the stereochemistry of the hydroxyl group on the A-ring is critical for activity at the GABA-A receptor. mdpi.comnih.gov Specifically, 3α-hydroxy steroids are typically potent positive allosteric modulators of the receptor, enhancing GABAergic inhibition, which leads to anesthetic and anxiolytic effects. nih.govoup.com In contrast, 3β-hydroxy isomers, such as 3beta-Hydroxy-5alpha-pregn-16-en-20-one, often exhibit weaker modulatory or even antagonistic properties at the GABA-A receptor. nih.gov

Molecular modeling techniques, such as molecular docking, can be used to investigate this relationship. A 3D model of 3beta-Hydroxy-5alpha-pregn-16-en-20-one can be computationally placed into the known neurosteroid binding site on a model of the GABA-A receptor. mdpi.com By calculating the binding energy and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can hypothesize why the 3β-isomer binds with lower affinity or induces a different conformational change in the receptor compared to its 3α-counterpart. These computational predictions can then guide the synthesis and biological testing of new, more potent analogues.

Radioimmunological and Other Quantitative Assays for Biological Matrices

To understand the physiological roles of 3beta-Hydroxy-5alpha-pregn-16-en-20-one, highly sensitive and specific quantitative assays are required to measure its concentration in biological fluids like blood plasma or serum.

A radioimmunoassay (RIA) is a classic and highly sensitive technique for quantifying steroids in biological samples. ontosight.ai The development of an RIA for 3beta-Hydroxy-5alpha-pregn-16-en-20-one would involve several key steps:

Antibody Production : The steroid, being a small molecule, is first conjugated to a carrier protein like bovine serum albumin (BSA) to make it immunogenic. This conjugate is then used to immunize an animal (e.g., a rabbit) to produce polyclonal antibodies that specifically recognize the steroid. nih.gov

Radiolabeled Tracer : A small amount of 3beta-Hydroxy-5alpha-pregn-16-en-20-one is labeled with a radioisotope, typically Iodine-125 (¹²⁵I) or Tritium (³H).

Competitive Binding : In the assay, a known amount of the specific antibody and the radiolabeled tracer are incubated with the biological sample (e.g., a plasma extract). The steroid in the sample competes with the radiolabeled tracer for the limited number of antibody binding sites. ontosight.ai

Quantification : After reaching equilibrium, the antibody-bound fraction is separated from the free fraction. The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of the unlabeled steroid in the sample. By comparing the results to a standard curve generated with known concentrations of the steroid, its level in the sample can be accurately determined with high sensitivity, often in the picogram (pg/mL) to nanogram (ng/mL) range. nih.govbiovendor.com

While RIA is highly sensitive, modern quantitative analysis is often performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers exceptional specificity and the ability to measure multiple steroids simultaneously. frontiersin.org

Future Research Trajectories and Emerging Avenues for Pregnane Steroid Investigation

Elucidating Novel Enzymatic Pathways and Regulators

The biosynthesis and metabolism of 3beta-Hydroxy-5alpha-pregn-16-en-20-one are not well-defined. Future research should focus on identifying the specific enzymatic pathways responsible for its formation and degradation in various biological systems.

In Plants: The identification of this compound as a degradation product of the steroidal alkaloid tomatidine in tomatoes suggests the existence of a unique catabolic pathway. researchgate.net Research should be directed towards isolating and characterizing the enzymes involved in the cleavage of the tomatidine side chain to yield the C21 pregnane (B1235032) skeleton. Understanding the regulation of these enzymes could have implications for agricultural science, potentially allowing for the modulation of steroidal content in food crops.

In Mammals: While its presence in conjugated equine estrogens suggests it is a metabolic product in horses, its endogenous formation in humans has not been established. nih.gov Investigating the potential for human steroidogenic enzymes, such as cytochrome P450s and hydroxysteroid dehydrogenases, to synthesize this compound from common precursors like pregnenolone is a critical area of inquiry. It is plausible that pathways similar to those for other pregnane steroids exist, but with substrate specificities that accommodate or introduce the 16-ene unsaturation.

Research QuestionPotential Enzymes/Pathways to InvestigateOrganism/System of Interest
Biosynthesis from steroidal alkaloidsCytochrome P450 monooxygenases, lyasesTomato (Solanum lycopersicum)
Endogenous formation in mammals5alpha-reductase, 3beta-hydroxysteroid dehydrogenase, CYP17A1 (17,20-lyase activity)Human steroidogenic tissues (adrenals, gonads), equine liver
Metabolic clearance and transformationHydroxylases, reductases, conjugating enzymes (e.g., UGTs, SULTs)Human liver microsomes, primary hepatocytes

Discovery of Undiscovered Receptor Targets and Signaling Mechanisms

The biological activity of 3beta-Hydroxy-5alpha-pregn-16-en-20-one is largely unknown. Its structural similarity to neuroactive steroids, such as allopregnanolone, suggests it may interact with neuronal receptors.

Future investigations should employ high-throughput screening and molecular docking studies to identify potential protein targets. The GABA-A receptor, a known target for many pregnane steroids, is a primary candidate for investigation. However, other potential targets, including other ligand-gated ion channels, nuclear receptors, and orphan receptors, should also be explored.

Elucidating the signaling mechanisms downstream of receptor binding will be crucial. This could involve electrophysiological studies to assess effects on ion channel function, reporter gene assays to measure changes in gene transcription, and cell-based assays to evaluate effects on second messenger systems.

Development of Advanced Synthetic Routes for Complex Analogues

The chemical structure of 3beta-Hydroxy-5alpha-pregn-16-en-20-one, with its unsaturated D-ring, makes it a valuable scaffold for the synthesis of novel pregnane analogues. Advanced synthetic methodologies can be developed to introduce diverse functional groups at various positions on the steroid nucleus.

Key areas for synthetic exploration include:

Modification of the C-17 side chain: The acetyl group at C-17 can be chemically modified to introduce different functionalities, potentially altering receptor binding affinity and selectivity.

Functionalization of the 16-ene double bond: The double bond is amenable to various chemical transformations, such as epoxidation, dihydroxylation, and addition reactions, allowing for the creation of a library of novel compounds.

Stereoselective synthesis: Developing synthetic routes that allow for precise control over the stereochemistry at various chiral centers will be essential for structure-activity relationship (SAR) studies.

The development of efficient and scalable synthetic routes will be critical for producing sufficient quantities of 3beta-Hydroxy-5alpha-pregn-16-en-20-one and its analogues for detailed biological evaluation.

Interdisciplinary Research Integrating Omics Data for Systems-Level Understanding

A systems-level understanding of the role of 3beta-Hydroxy-5alpha-pregn-16-en-20-one requires the integration of data from various 'omics' technologies.

Metabolomics: Targeted and untargeted metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be employed to identify and quantify this steroid and its metabolites in various biological samples. This can help to map its metabolic network and identify biomarkers associated with its presence or altered levels.

Transcriptomics and Proteomics: By treating cells or tissues with 3beta-Hydroxy-5alpha-pregn-16-en-20-one and analyzing changes in gene and protein expression, researchers can identify the molecular pathways modulated by this compound. This approach can provide insights into its mechanism of action and potential therapeutic applications.

Integrated 'Omics' Analysis: The true power of this approach lies in the integration of data from multiple 'omics' platforms. For example, correlating changes in the metabolome with alterations in the transcriptome and proteome can provide a comprehensive picture of the biological effects of this pregnane steroid and help to formulate new hypotheses about its function.

Omics TechnologyApplication to 3beta-Hydroxy-5alpha-pregn-16-en-20-one ResearchExpected Outcomes
MetabolomicsDetection and quantification in biological fluids and tissues.Identification of metabolic pathways and potential biomarkers.
TranscriptomicsAnalysis of gene expression changes in response to treatment.Elucidation of downstream signaling pathways and cellular responses.
ProteomicsAnalysis of protein expression and post-translational modifications.Identification of direct and indirect protein targets.
Integrated AnalysisCorrelation of data from multiple 'omics' platforms.A systems-level understanding of the compound's biological role.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3β-Hydroxy-5α-pregn-16-en-20-one, and how is its structural identity confirmed?

  • Methodological Answer : Synthesis typically involves stereoselective modifications of pregnane derivatives. Key steps include hydroxylation at the 3β and 5α positions and introduction of the Δ16 double bond. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify stereochemistry and substituent positions. X-ray crystallography may resolve ambiguous configurations. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with reference standards ensures purity .

Q. Which analytical methods are recommended for quantifying 3β-Hydroxy-5α-pregn-16-en-20-one in biological matrices?

  • Methodological Answer : ELISA kits with biotinylated antibodies (e.g., 1:100 dilution protocols) are used for high-sensitivity detection in serum or tissue homogenates. For higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred. Validation parameters (e.g., limit of detection, recovery rates) must align with FDA bioanalytical guidelines .

Q. What safety protocols are essential for handling 3β-Hydroxy-5α-pregn-16-en-20-one in laboratory settings?

  • Methodological Answer : Use fume hoods for airborne control, wear nitrile gloves, and employ closed-system handling to avoid dermal exposure. Store at -20°C in inert containers away from oxidizers. Spill management requires immediate isolation, neutralization with absorbents (e.g., vermiculite), and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across enzyme-linked assays and cell-based studies?

  • Methodological Answer : Discrepancies often arise from assay-specific interference (e.g., matrix effects in cell lysates). Triangulate data using orthogonal methods:

  • Validate enzyme inhibition results with isothermal titration calorimetry (ITC).
  • Compare cell-based activity with in silico docking simulations (e.g., AutoDock Vina) to assess target binding specificity.
  • Perform dose-response curves under standardized conditions (pH, temperature) to isolate confounding variables .

Q. What experimental design considerations are critical for in vivo metabolic studies of 3β-Hydroxy-5α-pregn-16-en-20-one?

  • Methodological Answer :

  • Solubility : Use vehicle solutions (e.g., cyclodextrin complexes) to enhance bioavailability.
  • Dosing : Optimize via pharmacokinetic pilot studies (e.g., single-dose vs. steady-state).
  • Metabolite Tracking : Employ radiolabeled isotopes (e.g., 14C at C20) and LC-MS/MS to identify phase I/II metabolites.
  • Control Groups : Include sham-treated cohorts to account for endogenous steroid fluctuations .

Q. How can computational modeling predict the stability and reactivity of 3β-Hydroxy-5α-pregn-16-en-20-one under varying physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate conformational changes in aqueous vs. lipid membranes (e.g., GROMACS software).
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to predict oxidative degradation sites (e.g., C20 ketone group).
  • Density Functional Theory (DFT) : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots .

Q. What strategies mitigate instability of 3β-Hydroxy-5α-pregn-16-en-20-one during long-term storage?

  • Methodological Answer :

  • Temperature : Store lyophilized samples at -80°C; avoid freeze-thaw cycles.
  • Light Sensitivity : Use amber vials and argon gas to prevent photodegradation.
  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.